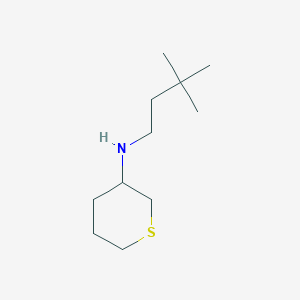
N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine: is a chemical compound with the molecular formula C₁₁H₂₃NS This compound is characterized by a tetrahydrothiopyran ring substituted with a 3,3-dimethylbutyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkene or alkyne under acidic or basic conditions.
Introduction of the 3,3-Dimethylbutyl Group: The 3,3-dimethylbutyl group can be introduced via an alkylation reaction using a suitable alkyl halide and a base.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the areas of antimicrobial and anticancer therapies.
Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, while the tetrahydrothiopyran ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-4-amine
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-2-amine
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-thiol
Uniqueness: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine is unique due to the specific positioning of the amine group on the tetrahydrothiopyran ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H23NS |
|---|---|
Poids moléculaire |
201.37 g/mol |
Nom IUPAC |
N-(3,3-dimethylbutyl)thian-3-amine |
InChI |
InChI=1S/C11H23NS/c1-11(2,3)6-7-12-10-5-4-8-13-9-10/h10,12H,4-9H2,1-3H3 |
Clé InChI |
JRLSGBQZTQWXMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCNC1CCCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


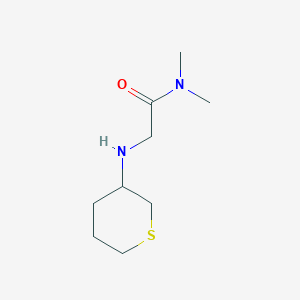
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
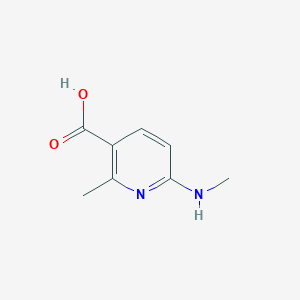
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
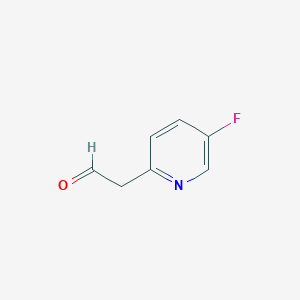
![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)

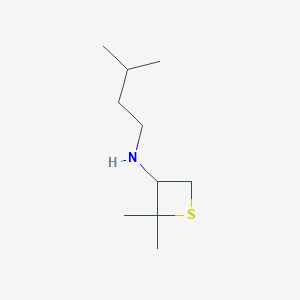
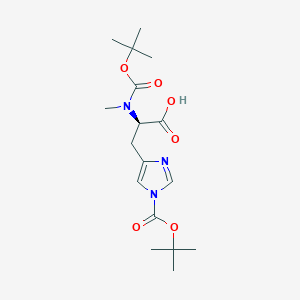
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)
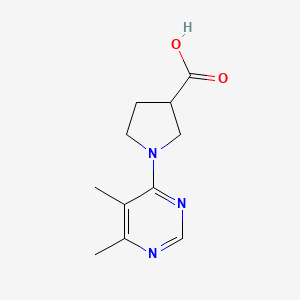
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)

